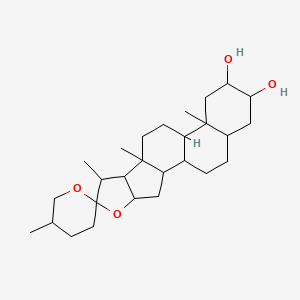

Gitogenin

Descripción

This compound has been reported in Chlorophytum comosum, Trigonella foenum-graecum, and other organisms with data available.

an alpha-glucosidase inhibito

Propiedades

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-RYKNUXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023656 | |

| Record name | Gitogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6 | |

| Record name | Gitogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gitogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gitogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GITOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZMY8IH51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Gitogenin

This guide provides an in-depth overview of the physical, chemical, and biological properties of Gitogenin, a naturally occurring steroidal sapogenin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Physical and Chemical Properties

This compound is a triterpenoid sapogenin found in various plant species, including those of the Trigonella and Tribulus genera[1][2]. It presents as a white to off-white crystalline solid and serves as a key precursor in the synthesis of various steroidal compounds[2][3].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₂₇H₄₄O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 432.64 g/mol | [1][2][3][4][5] |

| Exact Mass | 432.32395988 Da | [1] |

| Melting Point | 271-275 °C (with decomposition) | [4][7] |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Solubility | Soluble in Chloroform (30 mg/mL) and Ethanol; Limited solubility in water | [2][3] |

| Optical Rotation | [α]²⁵_D_ = -75° (in CHCl₃) | [7] |

| Purity | ≥98% (HPLC), ≥90.0% (GC) | [2][5][8] |

| CAS Registry Number | 511-96-6 | [1][3] |

| Storage Temperature | -20°C for long-term storage | [2][9] |

| Stability | Stable for ≥ 4 years at -20°C | [2] |

| Topological Polar Surface Area | 58.9 Ų | [1] |

Experimental Protocols

This section details generalized methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established procedures for similar steroidal sapogenins.

Isolation and Purification from Plant Material

This protocol outlines a general procedure for extracting this compound from plant sources like fenugreek (Trigonella foenum-graecum) seeds, based on methods for the closely related sapogenin, diosgenin[10][11].

-

Preparation of Plant Material : Air-dry the plant material (e.g., seeds) and grind it into a fine powder to increase the surface area for extraction.

-

Acid Hydrolysis :

-

Suspend the powdered material in a 2-4 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reflux the mixture for 2-4 hours. This step cleaves the glycosidic bonds, releasing the aglycone (this compound).

-

-

Extraction :

-

After cooling, neutralize the mixture with a base (e.g., NaOH or Na₂CO₃).

-

Filter the mixture to remove solid plant debris.

-

Extract the aqueous filtrate multiple times with an organic solvent such as chloroform or n-hexane.

-

-

Purification :

-

Combine the organic extracts and wash with distilled water to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to yield the crude sapogenin extract.

-

Further purify the crude extract using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing pure this compound.

-

-

Crystallization : Recrystallize the purified this compound from a suitable solvent (e.g., ethanol or acetone) to obtain a crystalline solid.

Structural Characterization

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition : Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments : To aid in unequivocal structure assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Analysis : Analyze the chemical shifts (δ), coupling constants (J), and correlation peaks to assign all proton and carbon signals to the this compound structure[6][12].

-

Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization : Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis : Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight.

-

Tandem MS (MS/MS) : Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Fragmentation Analysis : Analyze the resulting fragmentation pattern to obtain structural information about the molecule. The fragmentation of steroidal saponins often involves characteristic cleavages of the spirostan skeleton[13][14].

Biological Activity Assays

This compound is a known inhibitor of the UDP-glucuronosyltransferase isoform UGT1A4[2]. The following is a generalized protocol for an in vitro inhibition assay[9][15].

-

Reagents : Human liver microsomes or recombinant human UGT1A4 supersomes, UGT1A4-specific probe substrate (e.g., trifluoperazine), cofactor UDPGA (uridine 5'-diphosphoglucuronic acid), and alamethicin (a pore-forming peptide to disrupt microsomal latency).

-

Incubation :

-

Pre-incubate the microsomes/supersomes with alamethicin on ice.

-

In a 96-well plate, add buffer, the activated microsomes/supersomes, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Initiate the reaction by adding the UGT1A4 probe substrate and UDPGA.

-

-

Reaction Termination : After a set incubation time (e.g., 60 minutes) at 37°C, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Analysis :

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the formation of the glucuronidated metabolite of the probe substrate.

-

-

Data Calculation : Determine the rate of metabolite formation at each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a suitable model to calculate the IC₅₀ value.

This compound has been shown to stimulate growth hormone release from primary rat pituitary cells[2]. A general protocol to assess this activity is outlined below.

-

Cell Culture : Isolate primary anterior pituitary cells from rats and culture them in a suitable medium until they form a monolayer.

-

Treatment :

-

Wash the cells with a serum-free medium.

-

Treat the cells with various concentrations of this compound (e.g., 20 µg/mL) or a vehicle control for a specified period (e.g., 4-24 hours).

-

-

Sample Collection : Collect the cell culture supernatant, which contains the secreted growth hormone.

-

Quantification of Growth Hormone :

-

Measure the concentration of growth hormone in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat growth hormone[16][17].

-

The ELISA procedure typically involves adding the supernatant to microplate wells coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP), and finally a substrate to produce a colorimetric signal.

-

-

Data Analysis : Quantify the hormone concentration by comparing the absorbance values to a standard curve. Express the results as the amount of growth hormone released relative to the control group.

Biological Activities and Signaling Pathways

While the specific molecular mechanisms of this compound are not fully elucidated, its reported anti-inflammatory and anticancer activities suggest it may modulate key cellular signaling pathways, similar to other bioactive natural products like flavonoids and steroidal saponins[3][18][19].

Potential pathways include:

-

NF-κB Signaling : A central pathway in inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and interleukins[1].

-

MAPK Signaling : The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play critical roles in both inflammation and cancer[19][20].

-

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, and it is a common target for anticancer agents derived from natural sources[2][4].

-

Apoptosis Pathways : this compound's potential anticancer effects likely involve the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspases[4][7].

Mandatory Visualizations

Experimental Workflow and Signaling Diagrams

Caption: Generalized workflow for the isolation, purification, and analysis of this compound.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

References

- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a method for diosgenin extraction from fenugreek (Trigonella foenum-graecum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UGT Inhibition | Evotec [evotec.com]

- 10. ijcpa.in [ijcpa.in]

- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 12. scielo.br [scielo.br]

- 13. MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode [zpxb.xml-journal.net]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. bioivt.com [bioivt.com]

- 16. novamedline.com [novamedline.com]

- 17. monobind.com [monobind.com]

- 18. Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Gitogenin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gitogenin, a steroidal sapogenin, has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This document provides an in-depth technical overview of this compound, covering its historical discovery, primary natural sources with quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathways. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The precise first isolation and characterization of this compound are not well-documented in readily available historical records. However, its discovery is intrinsically linked to the intensive research on steroidal compounds, particularly those from the Digitalis (foxglove) species, which flourished in the early 20th century. During this era, notable chemists like Adolf Windaus, a Nobel laureate for his work on sterols and their connection to vitamins, were actively investigating the constituents of Digitalis. Windaus and his contemporaries laid the foundational work for understanding the complex chemistry of cardiac glycosides and their aglycones, the sapogenins.

It is highly probable that this compound was first isolated and its structure elucidated as part of these broader investigations into the chemical makeup of Digitalis purpurea and Digitalis lanata. By the mid-20th century, this compound was a known chemical entity within the scientific community, with its presence in various plant species being actively explored. The progression of analytical techniques, from classical chemical degradation methods to modern spectroscopic approaches, has since enabled a more detailed understanding of its structure and function.

Natural Sources of this compound

This compound is found in a variety of plant species, often as a component of saponin glycosides. Upon hydrolysis of these glycosides, this compound is liberated. The table below summarizes the key natural sources of this compound and, where available, the quantitative yield of this compound or related sapogenins.

| Plant Species | Family | Common Name | Part of Plant | This compound/Related Sapogenin Content (% of Dry Weight or mg/g) | Citation(s) |

| Trigonella foenum-graecum | Fabaceae | Fenugreek | Seeds | Contains this compound; total saponin content is 0.6-1.7%.[1] | [1] |

| Agave sisalana | Asparagaceae | Sisal | Leaf Waste | Up to 26.7 mg/g of tigogenin (a related sapogenin) after biotransformation.[2] | [2] |

| Chlorophytum comosum | Asparagaceae | Spider Plant | Roots and Leaves | Contains this compound. | |

| Digitalis purpurea | Plantaginaceae | Foxglove | Leaves | Contains this compound. | |

| Digitalis lanata | Plantaginaceae | Woolly Foxglove | Leaves | Contains this compound. |

Experimental Protocols

The extraction and purification of this compound from its natural sources typically involve a multi-step process. The following is a generalized protocol based on common methods for sapogenin isolation.

General Workflow for this compound Extraction and Analysis

A generalized workflow for the extraction and analysis of this compound from plant material.

Detailed Methodologies

1. Preparation of Plant Material:

-

Collect the desired plant parts (e.g., seeds, leaves).

-

Thoroughly wash the material to remove any contaminants.

-

Dry the material in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Defatting:

-

The powdered plant material is subjected to extraction with a non-polar solvent, such as n-hexane or petroleum ether, in a Soxhlet apparatus for several hours.

-

This step removes lipids and other non-polar compounds that may interfere with subsequent extraction steps.

-

The defatted material is then air-dried to remove the residual solvent.

3. Acid Hydrolysis:

-

The defatted plant powder is refluxed with an acidic solution to cleave the glycosidic bonds of the saponins and release the aglycone (this compound).

-

A common hydrolysis mixture is 2-4 M hydrochloric acid or sulfuric acid in an ethanolic solution.

-

The mixture is heated at a controlled temperature (e.g., 80-100°C) for a period of 2 to 4 hours.

4. Extraction of this compound:

-

After hydrolysis, the reaction mixture is cooled and filtered.

-

The filtrate is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

The neutralized solution is extracted multiple times with an immiscible organic solvent such as chloroform or ethyl acetate.

-

The organic layers are combined, washed with water, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated under reduced pressure to yield the crude this compound extract.

5. Purification:

-

The crude extract is further purified using chromatographic techniques.

-

Column chromatography using silica gel is a common method. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and the solvent is evaporated.

-

Recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.

6. Analysis and Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is often performed using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Essential for the structural elucidation of the isolated compound, providing detailed information about the arrangement of atoms within the molecule.

Known Signaling Pathways and Biological Activities

This compound has been shown to interact with specific biological targets, leading to downstream cellular effects. Two of its most well-documented activities are the inhibition of UDP-glucuronosyltransferase 1A4 (UGT1A4) and the stimulation of growth hormone release.

Inhibition of UGT1A4

UGT1A4 is a phase II metabolizing enzyme that plays a crucial role in the detoxification of various xenobiotics and endogenous compounds by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating their excretion. Inhibition of UGT1A4 can lead to altered drug metabolism and potential drug-drug interactions.

Signaling pathway of UGT1A4 inhibition by this compound.

The precise molecular mechanism by which this compound inhibits UGT1A4 is an area of ongoing research. It is hypothesized that this compound, being a steroidal molecule, may bind to the active site or an allosteric site of the UGT1A4 enzyme, thereby preventing the substrate from binding and being glucuronidated.

Stimulation of Growth Hormone Release

This compound has been observed to stimulate the release of growth hormone (GH) from the pituitary gland. This action is believed to be mediated through the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor that is the natural receptor for ghrelin, the "hunger hormone."

Proposed signaling pathway for this compound-stimulated growth hormone release.

Upon binding of this compound to GHSR on the surface of pituitary somatotroph cells, the receptor is thought to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined increase in intracellular Ca²⁺ and activation of PKC promote the fusion of growth hormone-containing vesicles with the cell membrane, resulting in the secretion of growth hormone into the bloodstream.[3][4][5]

Conclusion

This compound is a naturally occurring steroidal sapogenin with significant biological activities that warrant further investigation for its therapeutic potential. While the historical details of its discovery are intertwined with the broader exploration of Digitalis chemistry, its presence in various accessible plant sources makes it a viable candidate for further research and development. The experimental protocols outlined in this guide provide a framework for its isolation and analysis. Furthermore, the elucidation of its interactions with key signaling pathways, such as the inhibition of UGT1A4 and the stimulation of growth hormone release, opens up avenues for its potential application in modulating drug metabolism and in conditions related to growth hormone deficiency. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and utilization of this promising natural compound.

References

- 1. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to tigogenin by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 4. Correlation of ghrelin and growth hormone secretagogue receptor expression with clinical features in human pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Gitogenin: A Technical Guide for Researchers

Abstract

Gitogenin, a naturally occurring steroidal sapogenin, holds significant interest for its potential pharmacological applications. Found in various plant species, particularly within the genera Agave and Trigonella, its biosynthesis is a complex process involving a series of enzymatic modifications of a central cholesterol precursor. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in plants. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and metabolic engineering. This document outlines the proposed reaction cascade, details key enzyme families, presents available quantitative data, and provides comprehensive experimental protocols for pathway elucidation. Furthermore, it includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

Steroidal saponins are a diverse class of plant secondary metabolites characterized by a steroidal aglycone backbone, known as a sapogenin, linked to one or more sugar moieties. This compound ((25R)-5α-spirostan-2α,3β-diol) is a spirostanol sapogenin that has been identified in a variety of plants, including fenugreek (Trigonella foenum-graecum) and several Agave species.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities and their use as precursors for the synthesis of steroidal drugs. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering in plants or microbial hosts.

This guide synthesizes the current knowledge on this compound biosynthesis, which is understood to proceed from the central plant sterol, cholesterol. The pathway involves a series of hydroxylations, oxidations, and cyclizations catalyzed by key enzyme families, primarily cytochrome P450 monooxygenases (CYP450s).

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages: the formation of the cholesterol precursor, the conversion of cholesterol to a spirostanol backbone, and the specific hydroxylations leading to this compound.

Stage 1: Biosynthesis of the Cholesterol Precursor

The initial steps of this compound biosynthesis are shared with the general isoprenoid and sterol pathways in plants. The pathway commences with acetyl-CoA and proceeds through the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol 4-phosphate (MEP) pathway in plastids to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in the biosynthesis of sterols and triterpenoids.[5] In plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the primary precursor for most plant sterols, including cholesterol.[6][7] A series of subsequent enzymatic reactions, including demethylations and reductions, convert cycloartenol to cholesterol.[6][8]

Stage 2: Formation of the Spirostanol Backbone

Following the synthesis of cholesterol, a series of oxidative modifications occur, primarily on the side chain, to form the characteristic spirostanol skeleton. This part of the pathway is catalyzed by a cascade of cytochrome P450 enzymes. While the exact sequence of these reactions can vary between plant species, it generally involves hydroxylations at the C-16, C-22, and C-26 positions of the cholesterol molecule.[3][9] These hydroxylations are followed by the formation of the heterocyclic spiroketal ring system (rings E and F) that defines spirostanol sapogenins.

Stage 3: Specific Hydroxylation to Yield this compound

The final and defining step in this compound biosynthesis is the hydroxylation of the A-ring of the spirostanol backbone. This compound is characterized by hydroxyl groups at the C-2α and C-3β positions. It is strongly hypothesized that this compound is synthesized from the precursor tigogenin ((25R)-5α-spirostan-3β-ol), which already possesses the 3β-hydroxyl group.[10][11] The key conversion is therefore the stereospecific hydroxylation at the C-2 position. This reaction is presumed to be catalyzed by a specific cytochrome P450 monooxygenase.

Proposed Reaction:

Tigogenin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

The enzyme responsible for this 2α-hydroxylation has not yet been definitively identified and characterized. Identifying and characterizing this specific CYP450 is a key area for future research in elucidating the complete this compound biosynthetic pathway.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is currently limited. However, data from related steroidal saponin pathways can provide a framework for the types of measurements that are crucial for understanding and engineering this pathway. The following table summarizes key quantitative parameters of interest.

| Parameter | Description | Example Value (from related pathways) | Significance |

| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | CYP450s for sterols: 1-50 µM | Indicates the affinity of the enzyme for its substrate. |

| Enzyme Kinetics (kcat) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | CYP450s: 0.1-10 s⁻¹ | Measures the catalytic efficiency of the enzyme. |

| Gene Expression Levels | Relative abundance of mRNA transcripts for biosynthetic genes. | Up to 25-fold increase in response to elicitors for some pathway genes.[3] | Indicates the regulatory control points in the pathway. |

| Metabolite Concentrations | Concentration of this compound and its precursors in plant tissues. | Varies significantly by plant species, tissue, and developmental stage. | Essential for identifying metabolic bottlenecks and optimizing production. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes, particularly CYP450s, involved in this compound biosynthesis.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from a this compound-accumulating plant (e.g., Trigonella foenum-graecum leaves or roots) at different developmental stages or after treatment with elicitors (e.g., methyl jasmonate) to induce saponin biosynthesis.

-

RNA Extraction: Extract total RNA from the collected tissues using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Perform differential gene expression analysis to identify genes that are upregulated in correlation with this compound accumulation. Annotate upregulated genes and identify candidates encoding enzymes such as CYP450s and UGTs.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression in Yeast

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11), which co-expresses a cytochrome P450 reductase necessary for CYP450 activity.

-

Protein Expression: Grow the transformed yeast in an appropriate selection medium and induce protein expression by adding galactose.

-

In Vivo Bioconversion Assay:

-

Add the putative substrate (e.g., tigogenin) to the yeast culture.

-

Incubate for 24-48 hours.

-

Extract the metabolites from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC or LC-MS to detect the formation of the product (this compound).

-

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the characterized enzyme.

Methodology:

-

Microsome Isolation: Isolate microsomes containing the heterologously expressed CYP450 from the yeast cells by differential centrifugation.

-

Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, a buffered solution, NADPH, and the substrate (tigogenin) at various concentrations.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent.

-

Extract the product and analyze its quantity by HPLC.

-

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Gene Silencing for In Planta Functional Validation

Objective: To confirm the role of a candidate gene in this compound biosynthesis within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

-

Construct Preparation: Clone a fragment of the target gene into a VIGS vector (e.g., TRV2).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the this compound-producing species.

-

Phenotypic and Metabolic Analysis: After 2-3 weeks, observe the plants for any phenotypic changes. Collect tissues from silenced and control plants and analyze the levels of this compound and its precursors by HPLC or LC-MS. A significant reduction in this compound content in the silenced plants confirms the gene's involvement in its biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows the general pathway of steroidal saponins, originating from cholesterol. The key and yet to be fully elucidated step is the 2α-hydroxylation of a tigogenin precursor, which is likely catalyzed by a specific cytochrome P450 monooxygenase. The identification and characterization of this enzyme are paramount for a complete understanding of the pathway.

Future research should focus on:

-

Identification of the 2α-hydroxylase: Utilizing the transcriptomic and functional characterization approaches outlined in this guide to identify the specific CYP450 responsible for the conversion of tigogenin to this compound.

-

Elucidation of the complete downstream pathway: Investigating the precise order of hydroxylation and cyclization reactions leading from cholesterol to the spirostanol backbone in this compound-producing plants.

-

Metabolic engineering: Leveraging the knowledge of the biosynthetic pathway to engineer high-level production of this compound in either its native plant hosts or in microbial systems such as Saccharomyces cerevisiae. This will be crucial for the sustainable supply of this valuable compound for pharmaceutical applications.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and harness its potential for the development of new therapeutics.

References

- 1. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 3. Metabolic engineering of the diosgenin biosynthesis pathway in Trigonella foenum-graceum hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Gitogenin: A Technical Overview for Researchers

CAS Number: 511-96-6

Molecular Formula: C₂₇H₄₄O₄

Molecular Weight: 432.65 g/mol

This technical guide provides an in-depth overview of Gitogenin, a steroidal sapogenin, for researchers, scientists, and professionals in drug development. The document covers its chemical identity, and known biological activities, and provides insights into experimental methodologies.

Core Chemical and Physical Properties

This compound is a naturally occurring sapogenin found in various plant species. As a steroidal compound, its structure is based on a cyclopentanoperhydrophenanthrene nucleus.

| Property | Value | Source |

| IUPAC Name | (2α,3β,5α,25R)-Spirostan-2,3-diol | N/A |

| SMILES | C[C@@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C--INVALID-LINK--O)O)C)C">C@HC)OC1 | N/A |

| InChI Key | FWCXELAAYFYCSR-RYKNUXCGSA-N | N/A |

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in enzyme inhibition and hormone secretion. The following tables summarize the key quantitative data available.

Enzyme Inhibition Profile

| Target Enzyme | Substrate | Inhibition Potency (IC₅₀) | Source |

| UDP-glucuronosyltransferase 1A4 (UGT1A4) | Not Specified | 0.69 µM | [1] |

Hormonal Activity

| Activity | Cell Line/System | Concentration | Effect | Source |

| Growth Hormone Release Stimulation | Primary Rat Pituitary Cells | 20 µg/ml | Stimulation of growth hormone release | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

UGT1A4 Inhibition Assay

The inhibitory effect of this compound on the UGT1A4 enzyme can be determined using a well-established in vitro assay with human liver microsomes or recombinant UGT1A4 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against UGT1A4.

Materials:

-

Human liver microsomes (HLM) or recombinant human UGT1A4 enzyme

-

This compound (test compound)

-

UGT1A4 substrate (e.g., trifluoperazine)

-

UDP-glucuronic acid (UDPGA) as a co-factor

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a microcentrifuge tube, combine the HLM or recombinant UGT1A4, the UGT1A4 substrate, and the buffer solution.

-

Add the various concentrations of this compound to the respective tubes. A control with no inhibitor should be included.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the glucuronidated product using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

Growth Hormone Release Assay

The stimulatory effect of this compound on growth hormone secretion can be assessed using primary pituitary cells isolated from rats.

Objective: To evaluate the ability of this compound to stimulate the release of growth hormone from primary rat pituitary cells.

Materials:

-

Primary pituitary cells isolated from rats

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with appropriate sera and antibiotics

-

Reagents for cell dispersion (e.g., trypsin, collagenase)

-

Growth Hormone ELISA kit

Procedure:

-

Isolate pituitary glands from rats and disperse the cells using enzymatic digestion.

-

Plate the primary pituitary cells in multi-well plates and culture them for a suitable period to allow for attachment and recovery.

-

Wash the cells with fresh culture medium.

-

Treat the cells with this compound at the desired concentration (e.g., 20 µg/ml). A vehicle control should be included.

-

Incubate the cells for a specific time period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of growth hormone in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Compare the amount of growth hormone released from the this compound-treated cells to that of the vehicle-treated control cells to determine the stimulatory effect.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the UGT1A4 inhibition assay and a hypothetical signaling pathway for growth hormone release.

Caption: Experimental workflow for the UGT1A4 inhibition assay.

Caption: Hypothetical signaling pathway for this compound-induced growth hormone release.

References

Solubility and Stability of Gitogenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of gitogenin, a steroidal sapogenin of significant interest in pharmaceutical research and development. The information presented herein is intended to support researchers in designing and conducting experiments, developing formulations, and ensuring the quality and efficacy of this compound-based products.

Introduction to this compound

This compound ((2α,3β,5α,25R)-Spirostan-2,3-diol) is a naturally occurring steroidal sapogenin found in various plant species. Its potential pharmacological activities have made it a subject of interest for drug discovery and development. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful application in a therapeutic context.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is characterized as a poorly water-soluble compound.

Qualitative Solubility

This compound has been described as being soluble in organic solvents such as ethanol and chloroform, with limited solubility in water[1].

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. However, some data has been reported:

Table 1: Quantitative Solubility of this compound in an Organic Solvent

| Solvent | Solubility (mg/mL) |

| Chloroform | 30[2] |

Due to the scarcity of data for this compound, the solubility of diosgenin, a structurally similar steroidal sapogenin, is presented below as a reference. These values can provide an initial estimate for solvent selection in experimental studies.

Table 2: Quantitative Solubility of Diosgenin in Various Organic Solvents (for reference)

| Solvent | Temperature (°C) | Molar Fraction (x10^3) | Solubility (mg/mL) (calculated) |

| Methanol | 25 | 0.45 | ~1.87 |

| Ethanol (95%) | 25 | 0.62 | ~2.57 |

| Isopropanol | 25 | 0.53 | ~2.20 |

| Acetone | 25 | 1.85 | ~7.68 |

| Acetic Ether | 25 | 2.58 | ~10.71 |

| Propyl Acetate | 25 | 2.11 | ~8.76 |

Note: The solubility in mg/mL was calculated from the molar fraction data presented in the source for diosgenin, assuming ideal solution behavior for estimation purposes. These values should be experimentally verified for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing the selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[3][4][5][6].

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the liquid phase.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Stability of this compound

Evaluating the stability of this compound is crucial to ensure its quality, safety, and efficacy over its shelf life. Stability studies involve subjecting the compound to various stress conditions to understand its degradation profile.

General Stability Information

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance[7][8][9]. These studies also help in developing and validating stability-indicating analytical methods.

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated temperature and humidity conditions[10][11][12][13].

Typical Accelerated Stability Conditions (ICH Guidelines):

-

40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Experimental Protocol for Stability Studies

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents or use the solid form for thermal and photostability studies.

-

Stress Application: Expose the samples to the forced degradation and accelerated stability conditions as described above.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for forced degradation; 0, 1, 3, 6 months for accelerated stability).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Evaluation: Evaluate the percentage of degradation and identify the major degradation products. Determine the degradation kinetics if possible.

Analytical Methodology for Quantification

A validated stability-indicating HPLC method is essential for both solubility and stability studies of this compound. Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for sensitive and universal detection of saponins[14][15][16][17].

Proposed HPLC Method Parameters (to be developed and validated):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD, CAD, or UV at a low wavelength.

-

Column Temperature: 30°C.

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of this compound. While specific quantitative data for this compound is limited, this guide provides a framework for researchers to conduct their own investigations by leveraging information on similar compounds and established analytical and experimental protocols. The provided methodologies for solubility determination and stability testing will aid in the systematic evaluation of this compound's physicochemical properties, which is a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

- 1. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. enamine.net [enamine.net]

- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lnct.ac.in [lnct.ac.in]

- 11. extranet.who.int [extranet.who.int]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. [Determination of steroidal saponins in Rhizoma paridis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Gitogenin and its relationship to Tigogenin and Diosgenin

An In-depth Technical Guide to Gitogenin, Tigogenin, and Diosgenin for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the steroidal sapogenins this compound, Tigogenin, and Diosgenin, compounds of significant interest in the pharmaceutical and nutraceutical industries. We delve into their structural and biosynthetic relationships, comparative biological activities, and relevant signaling pathways. This document also outlines detailed experimental protocols for their extraction and isolation and presents key quantitative data in a structured format to facilitate comparison. Visualizations of biosynthetic pathways, experimental workflows, and signaling cascades are provided to enhance understanding.

Introduction to Steroidal Sapogenins

This compound, Tigogenin, and Diosgenin are C27 steroidal compounds characterized by a spiroketal side chain.[1] They are aglycone derivatives of saponins, which are naturally occurring glycosides found in a wide variety of plants.[2] The biological and chemical properties of these sapogenins are largely dictated by the structure of their steroidal backbone and the presence of functional groups. Diosgenin, in particular, serves as a crucial starting material for the synthesis of various steroidal drugs.[3][4] Tigogenin and this compound, while less commercially prominent, exhibit a range of interesting biological activities.[5][6] This guide aims to provide researchers and drug development professionals with a detailed comparative analysis of these three important natural products.

Chemical Structures and Physicochemical Properties

The fundamental structural unit of these compounds is the spirostan skeleton.[7] Tigogenin is a saturated spirostanol, while Diosgenin possesses a double bond between C5 and C6.[8][9] this compound is a dihydroxylated derivative of Tigogenin, with hydroxyl groups at the 2α and 3β positions.[10][11] These structural nuances are critical to their chemical reactivity and biological function.

Table 1: Physicochemical Properties of this compound, Tigogenin, and Diosgenin

| Property | This compound | Tigogenin | Diosgenin |

| Molecular Formula | C27H44O4[10] | C27H44O3[7][12] | C27H42O3[13][14] |

| Molar Mass | 432.6 g/mol [10] | 416.64 g/mol [2] | 414.62 g/mol [13] |

| CAS Number | 511-96-6[10] | 77-60-1[7] | 512-04-9[14] |

| Appearance | White to off-white crystalline powder[11] | White to off-white crystalline solid[2] | White crystalline solid |

| Solubility | Soluble in chloroform and ethanol[6][11] | Soluble in acetone, ether, and petroleum ether[15] | Soluble in acetone, methanol, and anhydrous ethanol[4] |

Biosynthesis and Interrelationships

The biosynthesis of these steroidal sapogenins in plants is a complex process that originates from cholesterol.[16] Cholesterol itself is derived from the cyclization of squalene into cycloartenol.[17] A series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosylated by UDP-dependent glycosyltransferases (UGTs), convert cholesterol into the various sapogenins.[1][17]

The core relationship between these three molecules is that Tigogenin is the saturated analog of Diosgenin. This compound is formed through the hydroxylation of Tigogenin. The biosynthesis of Diosgenin from cholesterol involves oxidative modifications at the C-16, C-22, and C-26 positions.[1]

Caption: Proposed biosynthetic relationship between Cholesterol, Tigogenin, Diosgenin, and this compound.

Comparative Biological Activities and Signaling Pathways

Diosgenin is the most extensively studied of the three, with a wide range of documented pharmacological effects.[3] Tigogenin and this compound also possess significant, albeit less characterized, biological activities.

Table 2: Summary of Biological Activities

| Biological Activity | This compound | Tigogenin | Diosgenin |

| Anti-cancer | Reported anti-cancer properties.[11] | Cytotoxic against A549 (lung) and DLD-1 (colorectal) cancer cells.[18] | Antiproliferative, induces apoptosis, and inhibits metastasis in various cancers (breast, prostate, lung).[19] |

| Anti-inflammatory | Documented anti-inflammatory activity.[20] | Inhibits carrageenan-induced paw edema in rats.[5] | Possesses anti-inflammatory properties.[19] |

| Antimicrobial | Not well-documented. | Active against the fungus Aspergillus fumigatus.[5][21] | Exhibits antiviral activity.[22] |

| Metabolic Regulation | Not well-documented. | Investigated for antidiabetic and hypocholesterolemic effects.[2] | Hypoglycemic and hypolipidemic effects.[16] |

| Other | Inhibits UGT1A4 enzyme; stimulates growth hormone release.[6] | Potential protective effect on bone, may prevent osteoporosis.[23] | Neuroprotective and skin-protective effects.[3][4] |

Diosgenin Signaling Pathways in Cancer

Diosgenin's anti-cancer effects are mediated through the modulation of several key signaling pathways.[19] It has been shown to induce apoptosis through the activation of p53 and caspase-3.[19] Furthermore, Diosgenin can inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), an effect linked to the suppression of the PI3K/Akt, ERK, and JNK signaling pathways, as well as the inhibition of NF-κB activity.[24]

Caption: Diosgenin's inhibitory effects on key signaling pathways in cancer metastasis.

Experimental Protocols

The extraction and isolation of these sapogenins from plant sources typically involve hydrolysis of the parent saponin glycosides to release the aglycone.

General Protocol for Extraction and Isolation

This protocol is a generalized procedure based on common methodologies for extracting steroidal sapogenins from plant material, such as Dioscorea or Agave species.[25][26][27]

-

Preparation of Plant Material:

-

The plant material (e.g., tubers, leaves) is thoroughly washed, cut into small pieces, and dried in an oven at 60-80°C until a constant weight is achieved.

-

The dried material is then ground into a fine powder.

-

-

Acid Hydrolysis:

-

The powdered plant material is refluxed with an aqueous solution of a mineral acid (e.g., 2-4 N HCl or H2SO4) for 2-4 hours. The ratio of powder to acid solution is typically 1:10 (w/v). This step cleaves the glycosidic bonds of the saponins.

-

-

Extraction of Aglycones:

-

After cooling, the hydrolysate is filtered. The solid residue, containing the water-insoluble sapogenins, is retained.

-

The residue is washed with water until neutral and then dried.

-

The dried residue is then subjected to Soxhlet extraction with an organic solvent such as n-hexane or chloroform for 6-8 hours to extract the crude sapogenins.

-

-

Purification:

-

The solvent from the crude extract is evaporated under reduced pressure to yield a semi-solid residue.

-

This crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone, ethanol).

-

For higher purity, column chromatography using silica gel or alumina is employed. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Caption: A generalized experimental workflow for the extraction and isolation of sapogenins.

Quantitative Data

Quantitative analysis of these compounds is crucial for standardization and drug development. The yield and purity can vary significantly depending on the plant source and the extraction method used.

Table 3: Selected Quantitative Bioactivity Data

| Compound | Assay | Target/Cell Line | Result |

| This compound | Enzyme Inhibition | Human UGT1A4 | IC50 = 0.69 µM[6] |

| Tigogenin | Antifungal Activity | Aspergillus fumigatus | MIC50 = 16 µg/ml[5][21] |

| Tigogenin | Cytotoxicity | A549 (Lung Cancer) | Comparable to etoposide[18] |

| Tigogenin | Cytotoxicity | DLD-1 (Colorectal Cancer) | Comparable to etoposide[18] |

| Diosgenin | Cytotoxicity | PC-3 (Prostate Cancer) | Dose-dependent inhibition of proliferation[24] |

| Diosgenin | Antidiabetic | Streptozotocin-induced diabetic zebrafish | Glucose reduction from 175.87 to 82.06 mg/dL (40 mg/kg dose)[3] |

Conclusion

This compound, Tigogenin, and Diosgenin represent a closely related family of steroidal sapogenins with diverse and significant biological activities. Their common biosynthetic origin from cholesterol gives rise to distinct structures that interact with a variety of cellular targets. Diosgenin is a well-established anti-cancer and metabolic-regulating agent with known effects on multiple signaling pathways. Tigogenin and this compound are emerging as compounds with potent anti-inflammatory, anti-fungal, and cytotoxic properties. The protocols and comparative data presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of these versatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tigogenin [webbook.nist.gov]

- 8. Diosgenin [webbook.nist.gov]

- 9. Diosgenin | 512-04-9 [chemicalbook.com]

- 10. This compound | C27H44O4 | CID 441887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tigogenin [drugfuture.com]

- 16. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. foodb.ca [foodb.ca]

- 21. Tigogenin | 77-60-1 [chemicalbook.com]

- 22. nmppdb.com.ng [nmppdb.com.ng]

- 23. selleckchem.com [selleckchem.com]

- 24. Diosgenin, a Steroidal Saponin, Inhibits Migration and Invasion of Human Prostate Cancer PC-3 Cells by Reducing Matrix Metalloproteinases Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. isolation of diosgenin from dioscorea[5933].pptx [slideshare.net]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

The Natural Occurrence of Gitogenin in Trigonella foenum-graecum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of Gitogenin, a steroidal sapogenin, in Trigonella foenum-graecum (fenugreek). While fenugreek is a rich source of steroidal saponins, the scientific literature is predominantly focused on diosgenin, with specific quantitative data and detailed experimental protocols for this compound being notably scarce. This guide synthesizes the available information on this compound within the broader context of fenugreek's steroidal saponin profile. It covers the quantitative occurrence of total saponins, details established protocols for their extraction and hydrolysis to yield sapogenins including this compound, and presents analytical methodologies that can be adapted for this compound quantification. Furthermore, this document illustrates key experimental workflows and biosynthetic pathways using Graphviz diagrams and discusses the known biological activities of fenugreek's steroidal saponin extracts, highlighting the current knowledge gaps concerning isolated this compound.

Natural Occurrence and Quantitative Data

This compound is a significant steroidal sapogenin found in Trigonella foenum-graecum, co-occurring with other sapogenins such as diosgenin, yamogenin, and tigogenin[1][2]. Fenugreek seeds are the primary source of these compounds, with the total steroidal saponin content varying based on the genotype and geographical origin of the plant[3].

While direct quantitative data for this compound is limited, the overall steroidal saponin content in fenugreek seeds is well-documented. The ratio of diosgenin to this compound has been reported to be approximately 9:1 in some cases, though this can vary[4]. The concentration of total steroidal saponins is a key parameter in assessing the potential yield of this compound.

| Plant Part | Compound | Concentration Range (% dry weight) | Reference |

| Seeds | Total Steroidal Saponins | 0.6 - 1.7 | [1] |

| Seeds | Diosgenin | 0.1 - 0.9 | [1] |

| Leaves | Total Steroidal Saponins | Higher than seeds (in some ecotypes) | [5] |

Table 1: Quantitative Occurrence of Steroidal Saponins in Trigonella foenum-graecum

Biosynthesis of this compound

This compound, like other steroidal saponins in plants, is synthesized via the mevalonate (MVA) and non-mevalonate (MEP) pathways. The biosynthesis begins with the production of the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These molecules are then utilized to form sterols, which undergo a series of oxidation, hydroxylation, and glycosylation reactions to form the various saponins.

Caption: Simplified biosynthetic pathway of steroidal sapogenins like this compound.

Experimental Protocols

The isolation of this compound from fenugreek involves a multi-step process that begins with the extraction of total saponins, followed by hydrolysis to cleave the sugar moieties, and subsequent chromatographic separation of the resulting sapogenins.

Extraction of Total Steroidal Saponins

A common method for extracting total saponins from fenugreek seeds is through solvent extraction.

Protocol:

-

Defatting: Fenugreek seed powder is first defatted using a non-polar solvent like petroleum ether to remove lipids[6].

-

Extraction: The defatted seed powder is then extracted with an alcohol, typically ethanol or methanol, through methods such as Soxhlet extraction, maceration, or ultrasound-assisted extraction[7][8][9][10].

-

Concentration: The alcoholic extract is concentrated under reduced pressure to yield a crude saponin extract.

Caption: General workflow for the extraction of total saponins from fenugreek seeds.

Acid Hydrolysis for Sapogenin Production

The crude saponin extract is subjected to acid hydrolysis to liberate the sapogenins, including this compound.

Protocol:

-

Hydrolysis: The crude saponin extract is refluxed with an acid, such as 2M hydrochloric acid or sulfuric acid in an ethanolic solution, for several hours[11].

-

Extraction of Sapogenins: After hydrolysis, the reaction mixture is neutralized and the sapogenins are extracted with a non-polar solvent like n-hexane or ethyl acetate.

-

Purification: The solvent is evaporated to yield a mixture of crude sapogenins.

Caption: Workflow for the acid hydrolysis of saponins to yield a sapogenin mixture.

Isolation and Quantification of this compound

The separation and quantification of individual sapogenins from the crude mixture is typically achieved through chromatographic techniques. While specific methods for this compound are not well-documented, the principles applied for diosgenin analysis can be adapted. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.

General HPLC Parameters for Sapogenin Analysis:

-

Column: A reversed-phase C18 column is commonly used[6][11].

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is often employed[6][11].

-

Detection: UV detection at a low wavelength (around 203-210 nm) is typical for sapogenins which lack a strong chromophore[6][12].

-

Quantification: Quantification is performed by creating a calibration curve with a pure this compound standard.

| Parameter | Typical Value | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) | [6][11] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection Wavelength | 203 nm | [6] |

| Column Temperature | 30-35 °C | [6][11] |

Table 2: Typical HPLC Parameters for the Analysis of Fenugreek Sapogenins (adapted from diosgenin methods)

Biological Activities and Signaling Pathways

The biological activities of fenugreek extracts are often attributed to their steroidal saponin content. These activities include anti-inflammatory, anti-cancer, and anti-diabetic effects[7][9]. However, the vast majority of research on specific molecular mechanisms has focused on diosgenin.

There is a significant lack of studies on the isolated biological activities and specific signaling pathways of this compound. Future research is needed to elucidate the unique pharmacological properties of this compound and its potential contributions to the overall therapeutic effects of fenugreek.

Caption: Overview of the biological activities of fenugreek saponins and the current state of research on individual sapogenins.

Conclusion and Future Perspectives

This compound is a notable steroidal sapogenin present in Trigonella foenum-graecum. Despite its confirmed presence, there is a significant disparity in the scientific literature, with a predominant focus on diosgenin. This guide has compiled the available information on this compound, contextualizing it within the broader knowledge of fenugreek's steroidal saponins.

For researchers and drug development professionals, there is a clear opportunity to advance the understanding of this compound. Future research should prioritize the development of specific and validated analytical methods for the quantification of this compound in various fenugreek tissues and extracts. Furthermore, the isolation of pure this compound is crucial for the investigation of its distinct biological activities and the elucidation of its molecular mechanisms and signaling pathways. Such studies will be instrumental in fully comprehending the therapeutic potential of all the bioactive constituents of Trigonella foenum-graecum.

References

- 1. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. Fenugreek derived diosgenin as an emerging source for diabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. plantarchives.org [plantarchives.org]

Gitogenin: A Viable Precursor for Steroid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gitogenin, a naturally occurring steroidal sapogenin, holds significant potential as a precursor for the synthesis of a wide array of therapeutic steroid drugs. With the chemical formula C27H44O4, this compound is structurally characterized by a spiroketal side chain, a feature it shares with other important sapogenins like diosgenin and tigogenin.[1][2] While diosgenin has historically dominated the landscape of industrial steroid production, the structural similarities of this compound make it a viable alternative starting material. This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and quantitative data associated with the utilization of this compound in steroid synthesis.

From Plant to Precursor: Extraction and Initial Conversion

This compound is primarily found in various plant species, often alongside other sapogenins.[3][4] The initial step in its utilization involves extraction from the plant matrix and subsequent hydrolysis of the glycosidic linkages to yield the aglycone, this compound.

Extraction and Hydrolysis of this compound Glycosides

A common method for obtaining this compound from plant material involves acid hydrolysis of the saponin extracts.

Experimental Protocol: Acid Hydrolysis of Saponins

-

Extraction: The dried and powdered plant material (e.g., from Agave species) is subjected to extraction with a suitable solvent, such as ethanol.[1]

-

Hydrolysis: The crude saponin extract is then hydrolyzed by heating with an acid, such as sulfuric acid or hydrochloric acid, to cleave the sugar moieties. A typical procedure involves refluxing the extract with 2 N H2SO4 in an isopropanol solution.[5][6]

-

Isolation: After hydrolysis, the resulting this compound precipitates and can be isolated by filtration. Further purification can be achieved through recrystallization from a suitable solvent like ethanol.

| Parameter | Value/Condition | Reference |

| Plant Source | Agave species, Trigonella foenum-graecum | [3][4] |

| Extraction Solvent | Ethanol | [1] |

| Hydrolysis Agent | Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl) | [5][6] |

| Hydrolysis Conditions | Reflux with 2 N H2SO4 in 70% isopropanol | [5] |

| Typical Yield | Varies depending on plant source and extraction efficiency |

Conversion of this compound to Tigogenin

This compound is a 2-hydroxy derivative of tigogenin. For many synthetic routes, it is advantageous to first convert this compound to the more commonly utilized tigogenin. This conversion is typically achieved through a dehydration reaction. While specific high-yield protocols for this exact conversion are not extensively detailed in readily available literature, the general principles of alcohol dehydration are applicable.

The Marker Degradation: A Key Transformation